molecular formula C10H7ClFN B1419346 2-Chloro-8-fluoro-4-methylquinoline CAS No. 1171919-59-7

2-Chloro-8-fluoro-4-methylquinoline

Cat. No.: B1419346
CAS No.: 1171919-59-7
M. Wt: 195.62 g/mol
InChI Key: YUMCYHRRIKSBMG-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoro-4-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7ClFN. It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of chlorine, fluorine, and methyl groups on the quinoline ring enhances its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-fluoro-4-methylquinoline typically involves the cyclization of substituted anilines with appropriate reagents. One common method includes the reaction of 2-chloroaniline with 2-fluoroacetophenone under acidic conditions, followed by cyclization to form the quinoline ring . Another approach involves the use of microwave-assisted synthesis, which offers a greener and more efficient route .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-8-fluoro-4-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms on the quinoline ring enhances its reactivity and potential as a pharmacophore .

Properties

IUPAC Name

2-chloro-8-fluoro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMCYHRRIKSBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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